5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that combines a pyrazolo[4,3-c]pyridine core with an oxadiazole moiety, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Mode of Action
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a similar manner to amide-based compounds, but with improved stability.
Biochemical Pathways
Given its antibacterial activity, it’s likely that the compound affects pathways related to bacterial growth and survival .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to exhibit better hydrolytic and metabolic stability compared to amide , which could potentially impact the compound’s bioavailability.
Result of Action
oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , suggesting that it may inhibit bacterial growth and survival.
Action Environment
Given its stability as a 1,2,4-oxadiazole derivative , it’s likely that the compound maintains its efficacy under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit strong antibacterial effects against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . These interactions suggest that the compound may act as an enzyme inhibitor, disrupting essential biochemical pathways in these organisms.
Cellular Effects
The effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the growth and survival of bacterial cells, indicating its potential as an antibacterial agent . Additionally, its impact on gene expression and cellular metabolism suggests that it may alter the metabolic flux within cells, leading to changes in cellular function.
Molecular Mechanism
At the molecular level, 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function . This inhibition can lead to the disruption of essential biochemical pathways, ultimately affecting the growth and survival of the target organisms. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on cellular processes, suggesting its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride vary with different dosages. Studies have shown that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biological effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a minimum effective dose required to achieve the desired biological activity.
Metabolic Pathways
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect metabolic flux, leading to changes in the levels of specific metabolites . These interactions suggest that the compound may influence key metabolic pathways, potentially altering the overall metabolic state of the cells.
Transport and Distribution
The transport and distribution of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interactions with various biomolecules, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biological effects. The subcellular distribution of the compound can also influence its overall activity, as it may be more effective in certain cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is usually introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the pyrazolo[4,3-c]pyridine core with the oxadiazole moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole moieties.
Pyrazolo[4,3-c]pyridine Derivatives: Compounds with similar pyrazolo[4,3-c]pyridine cores.
Uniqueness
5-(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. Its versatility and potential for diverse applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIILMSRSAYXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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